molecular formula C14H10BrClO2 B5628955 4-chloro-3-methylphenyl 4-bromobenzoate

4-chloro-3-methylphenyl 4-bromobenzoate

Cat. No.: B5628955
M. Wt: 325.58 g/mol
InChI Key: UTPPKSIMXIBDIF-UHFFFAOYSA-N
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Description

4-Chloro-3-methylphenyl 4-bromobenzoate is a halogenated aromatic ester comprising a 4-bromobenzoic acid moiety esterified with 4-chloro-3-methylphenol. Its molecular formula is C₁₄H₁₀BrClO₂, with a molecular weight of 325.56 g/mol. The compound features a bromine atom at the para position of the benzoate ring and a chlorine atom at the para position of the phenolic ring, along with a methyl group at the meta position of the phenol. This structural arrangement confers unique physicochemical properties, such as increased lipophilicity compared to non-halogenated analogs, which may influence its reactivity and biological interactions .

Properties

IUPAC Name

(4-chloro-3-methylphenyl) 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO2/c1-9-8-12(6-7-13(9)16)18-14(17)10-2-4-11(15)5-3-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPPKSIMXIBDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)C2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3-methylphenyl 4-bromobenzoate typically involves the esterification of 4-chloro-3-methylphenol with 4-bromobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-methylphenyl 4-bromobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the benzoate ring can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The ester bond can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzoates.

    Oxidation: Formation of 4-chloro-3-methylbenzoic acid.

    Reduction: Formation of 4-chloro-3-methylphenyl alcohol.

Scientific Research Applications

4-Chloro-3-methylphenyl 4-bromobenzoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the preparation of polymers and other advanced materials.

    Pharmaceuticals: Potential use in the development of new drugs due to its unique structural properties.

    Biological Studies: Used in the study of enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 4-chloro-3-methylphenyl 4-bromobenzoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active phenol and benzoic acid derivatives. These derivatives can then interact with various biological pathways, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

4-Bromophenyl 3-Chlorobenzoate
  • Structure: The benzoate ring has a chlorine atom at the meta position, while the phenolic ring has a bromine atom at the para position.
  • Molecular Formula : C₁₃H₈BrClO₂; Molecular Weight : 311.56 g/mol .
  • Key Difference : Swapping halogen positions (Br/Cl) reduces molecular weight by 14 g/mol and alters electronic properties. The bromine’s higher electronegativity may enhance stability in polar environments.
Isosorbide Di-(4-Bromobenzoate)
  • Structure : A di-ester derivative of isosorbide with two 4-bromobenzoate groups.
  • Biological Activity : Exhibits Ki = 6.60 µM against acetylcholinesterase (AChE), significantly weaker than its chloro analog (Ki = 7.79 µM for isosorbide di-(3-chlorobenzoate)) .
  • Key Insight : Bromine substitution at the para position reduces inhibitory potency compared to chlorine, likely due to steric hindrance or reduced electrophilicity.

Halogenated Benzoate Esters in Drug Discovery

[3-(4-Chlorophenyl)-4-Oxo-2-(Trifluoromethyl)Chromen-7-Yl] 4-Methylbenzoate
  • Structure : Features a trifluoromethyl group and a chlorophenyl moiety.
  • Molecular Formula : C₂₄H₁₄ClF₃O₄; Molecular Weight : 458.8 g/mol .
  • Key Difference : The trifluoromethyl group enhances metabolic stability and bioavailability compared to bromine/chlorine derivatives.
SR144528 (Cannabinoid Inverse Agonist)
  • Structure : Contains a 5-(4-chloro-3-methylphenyl)pyrazole carboxamide group.
  • Relevance : Demonstrates the pharmacological significance of chloro-methylphenyl motifs in receptor binding .
Ethyl 4-Bromobenzoate Derivatives
  • Synthesis : Pd-catalyzed coupling of ethyl 4-bromobenzoate with methallyl alcohol or propanal yields intermediates for bioactive esters .
  • Comparison: The target compound’s synthesis likely employs similar Pd-mediated steps but substitutes the phenol component with 4-chloro-3-methylphenol.
Methyl 4-Bromo-3-(Bromomethyl)Benzoate
  • Structure : Bromine at the para position and a bromomethyl group at meta.
  • Molecular Formula : C₉H₇Br₂O₂; Molecular Weight : 328.87 g/mol .
  • Reactivity : The bromomethyl group increases susceptibility to nucleophilic substitution, unlike the stable methyl group in the target compound.

Data Tables

Key Research Findings

Halogen Effects : Bromine at the para position reduces AChE inhibition compared to chlorine, suggesting steric or electronic limitations .

Synthetic Flexibility : Pd-catalyzed methods enable modular synthesis of diverse benzoate esters, including the target compound .

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